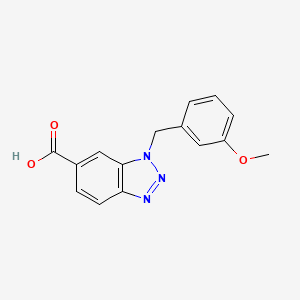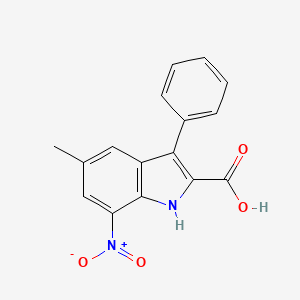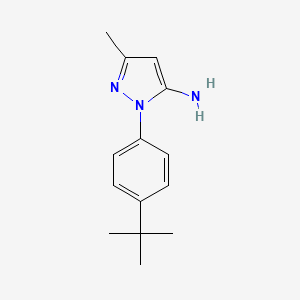
1-(4-tert-Butylphenyl)-3-methyl-1H-pyrazol-5-amine
Descripción general
Descripción
1-(4-tert-Butylphenyl)-3-methyl-1H-pyrazol-5-amine (1-(4-t-Butylphenyl)-3-methylpyrazol-5-amine, or TBPMP) is a chemical compound that has been studied for its potential applications in scientific research. TBPMP is a pyrazole derivative that is synthesized from 4-tert-butylphenol and ethylenediamine, and is known for its unique properties and potential applications in research.
Mecanismo De Acción
TBPMP is known to interact with a variety of proteins and enzymes, leading to a variety of biochemical and physiological effects. It has been shown to interact with histone deacetylases, which are enzymes involved in the regulation of gene expression, and to interact with the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior. In addition, TBPMP has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
TBPMP has been shown to have a variety of biochemical and physiological effects in laboratory experiments. It has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death. In addition, TBPMP has been shown to reduce inflammation, to reduce pain, and to reduce the risk of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBPMP has several advantages and limitations for use in laboratory experiments. Its advantages include its low cost and its availability in a variety of forms, including powder and solution. Its limitations include its low solubility in water, which can make it difficult to use in aqueous solutions, and its instability in the presence of light and heat.
Direcciones Futuras
The potential applications of TBPMP are still being explored, and there are many potential future directions for research. These include further studies of its mechanism of action, its potential as a drug target, and its potential as an anti-inflammatory agent. In addition, further research could explore its potential as a therapeutic agent for the treatment of neurodegenerative diseases, as an anti-cancer agent, and as an antioxidant.
Aplicaciones Científicas De Investigación
TBPMP has been studied for its potential applications in scientific research. It has been used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a reagent in the synthesis of other compounds. In addition, TBPMP has been studied as a corrosion inhibitor, a flame retardant, and a biological agent.
Propiedades
IUPAC Name |
2-(4-tert-butylphenyl)-5-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-10-9-13(15)17(16-10)12-7-5-11(6-8-12)14(2,3)4/h5-9H,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAGKEHZUJEVCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC=C(C=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-tert-Butylphenyl)-3-methyl-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




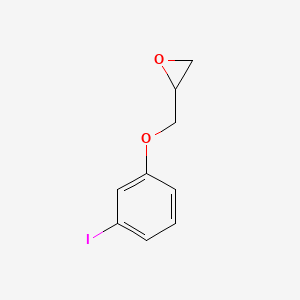

![2-[Cyclohexyl(methyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1386800.png)
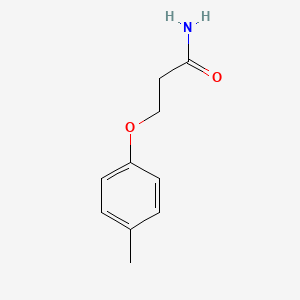
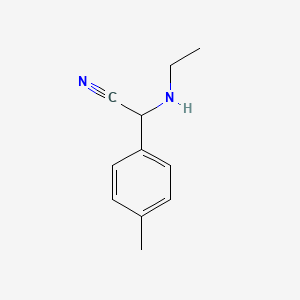
![1-[(4-Propylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1386804.png)
![1-[6-(4-Methylpiperidin-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid](/img/structure/B1386805.png)
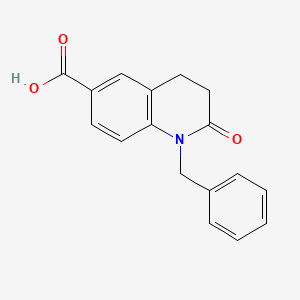
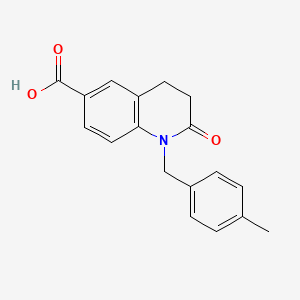
![3-{[(4-Fluorophenyl)thio]methyl}-4-methoxybenzaldehyde](/img/structure/B1386812.png)
![{6-[(Diethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid](/img/structure/B1386813.png)
